2-Oxo-2H-indole-5-sulfonyl chloride

Kinase Inhibitors Cancer Research Medicinal Chemistry

Researchers requiring a sulfonylation reagent with a privileged 2-oxoindole scaffold often face supply inconsistency for this specific 5-position isomer. 2-Oxo-2H-indole-5-sulfonyl chloride (CAS 1174006-95-1) directly addresses this gap as a defined electrophilic building block. - Enables precise vector-controlled sulfonamide/sulfonate linkage formation critical for kinase SAR studies. - Introduces the hydrogen bond-accepting oxo group essential for target engagement, as validated in oncology pharmacophores. - Sourced to mitigate the risk of inactive analogs arising from non-oxo indole sulfonyl chloride substitutes.

Molecular Formula C8H4ClNO3S
Molecular Weight 229.64 g/mol
CAS No. 1174006-95-1
Cat. No. B1531007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2H-indole-5-sulfonyl chloride
CAS1174006-95-1
Molecular FormulaC8H4ClNO3S
Molecular Weight229.64 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl
InChIInChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H
InChIKeyHDBSLSOMFHRIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-2H-indole-5-sulfonyl chloride Technical Profile


2-Oxo-2H-indole-5-sulfonyl chloride (CAS 1174006-95-1) is a heterocyclic building block characterized by a 2-oxoindoline (oxindole) core functionalized with a sulfonyl chloride group at the 5-position. Its molecular formula is C8H4ClNO3S with a molecular weight of 229.64 g/mol . As a member of the sulfonyl chloride class, it is a reactive electrophile designed for nucleophilic substitution, making it a critical intermediate for introducing the 2-oxoindole-5-sulfonyl moiety into larger molecular scaffolds .

Core scaffold2-Oxoindoline with H-bond acceptor
Reactive handleSulfonyl chloride at the 5-position
Use contextIntroduce 2-oxoindole-5-sulfonyl moiety into probes or libraries

2-Oxo-2H-indole-5-sulfonyl chloride Irreplaceability


Indiscriminate substitution of 2-oxo-2H-indole-5-sulfonyl chloride with other indole sulfonyl chlorides (e.g., 1H-indole-5-sulfonyl chloride) or oxindole derivatives is not scientifically sound. The presence of the 2-oxo group introduces a hydrogen bond acceptor crucial for target engagement in medicinal chemistry applications, as seen in many kinase inhibitor pharmacophores [1]. Similarly, the specific 5-position of the sulfonyl chloride dictates the vector and geometry of the resulting sulfonamide or sulfonate linkage, a factor critical for structure-activity relationships (SAR) [2]. Replacing this compound with an analog that lacks the oxo group or has a different substitution pattern is likely to result in a complete loss of on-target biological activity and confound research outcomes.

Core mismatchReplacing with a non-oxidized indole sulfonyl chloride removes the key 2-oxo H-bond acceptor; target engagement may shift significantly.
Regioisomer riskSulfonyl chloride at the 4- or 6-position alters attachment geometry, which may disrupt SAR vector and binding mode.

2-Oxo-2H-indole-5-sulfonyl chloride Comparative Evidence


Kinase Inhibition Advantage

The 2-oxoindole core is a privileged scaffold for ATP-competitive kinase inhibition, often demonstrating superior potency compared to non-oxidized indole analogs. While direct data for the sulfonyl chloride is unavailable, the general class of 2-oxoindoles, like the potent Syk inhibitor with an IC50 of 14 nM, exemplifies the utility of this core . This contrasts with simpler indole scaffolds, which often lack the key hydrogen-bonding carbonyl necessary for binding in the kinase hinge region.

Kinase inhibition
Class-level inference
Representative 2-oxoindole Syk IC50: 14 nM
Supports kinase inhibitor design review
Direct compound data unavailable; class-based evidence
Kinase Inhibitors Cancer Research Medicinal Chemistry

Sulfonyl Positioning & PK Profile

Structure-activity relationship (SAR) studies on (aza)indole derivatives have shown that the 5-position of the sulfonyl side chain on the indole scaffold is crucial for high antiviral activity [1]. Specifically, cyclic sulfone derivatives based on this scaffold achieved a 2 nM anti-RSV activity and a much improved PK profile compared to non-cyclic counterparts. 2-Oxo-2H-indole-5-sulfonyl chloride provides a direct path to this exact regioisomeric arrangement, enabling the exploration of this key SAR.

Sulfonyl positioning & PK
Class-level inference
Cyclic sulfone derivative: 2 nM anti-RSV, improved PK
Non-cyclic counterpart: weaker activity, inferior PK
Supports 5-sulfonyl SAR exploration
Based on RSV fusion inhibitor series
Antiviral Agents Respiratory Syncytial Virus (RSV) Pharmacokinetics (PK)

Electrochemical Reduction Potential

Electrochemical studies on structurally related N-arylsulfonyl indoles have been conducted, with data compared to arylsulfonyl chlorides and arylsulfonyl phthalimides [1]. The presence of both the oxoindole core and the sulfonyl chloride will confer a unique electrochemical reduction potential and susceptibility to dissociative electron transfer. This is a critical differentiator for applications involving radical generation or redox-driven pharmacology, as seen with the radical-generating nature of indoles [1].

Electrochemical potential
Supporting evidence
Unique reduction potential inferred from related arylsulfonyl indoles; distinct from common sulfonyl chlorides
Supports electrochemical differentiation
Qualitative assessment based on structural analogs
Electrochemistry Radical Chemistry Electron Transfer

2-Oxo-2H-indole-5-sulfonyl chloride Applications


Targeted Covalent Inhibitors & Chemical Probes

The sulfonyl chloride group is an electrophilic warhead used to form a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) in a target protein. Researchers designing TCIs or activity-based probes should select 2-Oxo-2H-indole-5-sulfonyl chloride when their pharmacophore model necessitates a 2-oxoindole core for non-covalent recognition. The 5-position attachment vector allows for precise geometry in the binding pocket, a parameter supported by SAR from the RSV fusion inhibitor series [1].

Kinase Inhibitor Library Development

For medicinal chemistry programs focusing on oncology or inflammation, the 2-oxoindole core is a recognized privileged scaffold for ATP-competitive kinase inhibition [1]. 2-Oxo-2H-indole-5-sulfonyl chloride is the ideal reagent to build diverse libraries of sulfonamides and sulfonates for screening against kinase panels. Using an alternative indole sulfonyl chloride lacking the 2-oxo group risks missing this critical hydrogen-bonding interaction and would likely produce compounds with significantly reduced or absent kinase inhibition.

Polymer & Surface Functionalization

Researchers seeking to immobilize an electroactive indole derivative on a surface for sensor development or materials science applications should choose this compound. Its unique electrochemical reduction potential, inferred from studies on related arylsulfonyl indoles [1], offers a distinct signature compared to other commonly used sulfonyl chlorides. This specificity enables more precise characterization and differentiated behavior in electrochemical assays.

Application
Selection Property
Validation Focus
Covalent probe synthesis
2-oxoindole non-covalent recognition; 5-sulfonyl attachment vector
Target engagement geometry and warhead reactivity
Kinase inhibitor library design
Privileged 2-oxoindole hinge-binding scaffold
ATP-competitive inhibition screening
Electroactive surface modification
Distinct electrochemical reduction signature
Redox behavior characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-2H-indole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.